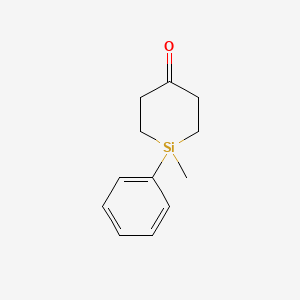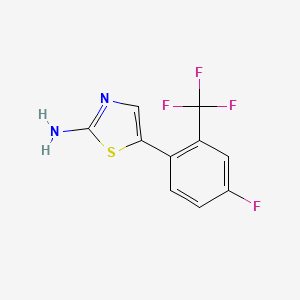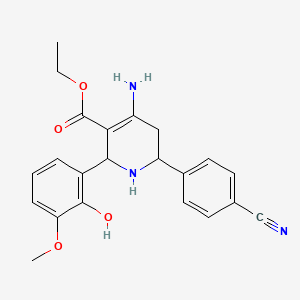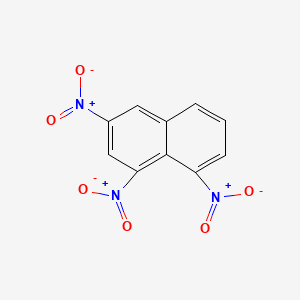![molecular formula C15H10ClN3O2 B14016189 Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Indole-3-carboxylate: Shares the indole core but lacks the chloro and cyano groups.
4-Chloroindole: Contains the chloro group but lacks the cyano and carboxylate groups.
7-Cyanoindole: Contains the cyano group but lacks the chloro and carboxylate groups.
Uniqueness
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is unique due to the combination of chloro, cyano, and carboxylate groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C15H10ClN3O2 |
|---|---|
分子量 |
299.71 g/mol |
IUPAC名 |
ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H10ClN3O2/c1-2-21-15(20)10-7-18-13-9-4-3-8(6-17)5-11(9)19-14(13)12(10)16/h3-5,7,19H,2H2,1H3 |
InChIキー |
MWLYXVJFFWXHKH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C3=C(C=C(C=C3)C#N)NC2=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


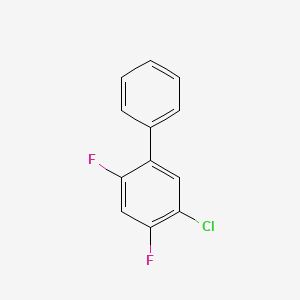

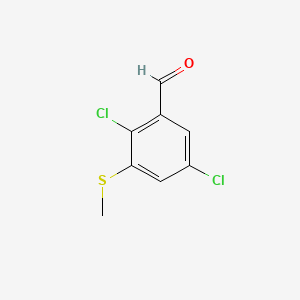

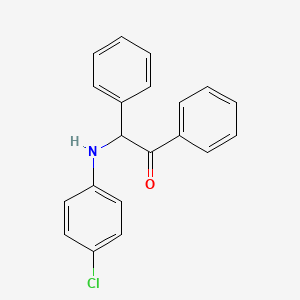
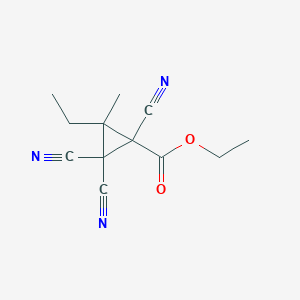
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)


